Cas no 83546-42-3 (2'-Fluoro-5-ethylarabinosyluracil)

2'-Fluoro-5-ethylarabinosyluracil structure
83546-42-3 structure
Product Name:2'-Fluoro-5-ethylarabinosyluracil
Numéro CAS:83546-42-3
Le MF:C11H15FN2O5
Mégawatts:274.245606660843
CID:60581
PubChem ID:174316
Update Time:2025-05-20

2'-Fluoro-5-ethylarabinosyluracil Propriétés chimiques et physiques

Nom et identifiant

    • 2'-Fluoro-5-ethylarabinosyluracil
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil
    • 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
    • 1-Dfafeu
    • FEAU
    • 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • A900442
    • 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil
    • 2AGF6PBM87
    • UNII-2AGF6PBM87
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil; 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • BDBM50367489
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyl
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-
    • SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • CHEMBL1269499
    • F12932
    • 2'-Fluoro-5-ethyl-.beta.-D-arabinofuranosyluracil
    • 83546-42-3
    • 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • DTXSID30232433
    • 5-Ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • SCHEMBL6538026
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • MFCD11973639
    • Piscine à noyau: 1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
    • La clé Inchi: SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • Sourire: F[C@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C(=O)NC(=O)C(CC)=C1

Propriétés calculées

  • Qualité précise: 290.09100
  • Masse isotopique unique: 274.096
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 3
  • Complexité: 427
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 99.1A^2
  • Charge de surface: 0
  • Nombre d'tautomères: 3
  • Le xlogp3: -0.5

Propriétés expérimentales

  • Dense: 1.49
  • Indice de réfraction: 1.582
  • Le PSA: 124.78000
  • Le LogP: -2.12370

2'-Fluoro-5-ethylarabinosyluracil PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM165128-100mg
5-ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
83546-42-3 97%
100mg
$*** 2023-05-29

2'-Fluoro-5-ethylarabinosyluracil Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol
Référence
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Méthode de production 2

Conditions de réaction
1.1 Solvents: Acetonitrile
2.1 Reagents: Ammonia Solvents: Methanol
Référence
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
1.2 Reagents: Potassium methoxide Solvents: Methanol
Référence
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
2.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
2.2 Reagents: Potassium methoxide Solvents: Methanol
Référence
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Méthode de production 5

Conditions de réaction
1.1 Solvents: Pyridine ;  0 °C; 30 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
3.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
3.2 Reagents: Potassium methoxide Solvents: Methanol
Référence
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Méthode de production 6

Conditions de réaction
1.1 Solvents: Dimethylformamide
2.1 Solvents: Acetonitrile
3.1 Reagents: Ammonia Solvents: Methanol
Référence
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Méthode de production 7

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol
Référence
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Méthode de production 8

Conditions de réaction
Référence
Discovery of novel 5-(ethyl or hydroxymethyl) analogs of 2'-'up' fluoro (or hydroxyl) pyrimidine nucleosides as a new class of Mycobacterium tuberculosis, Mycobacterium bovis and Mycobacterium avium inhibitors
Shakya, Neeraj; et al, Bioorganic & Medicinal Chemistry, 2012, 20(13), 4088-4097

Méthode de production 9

Conditions de réaction
1.1 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Référence
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Référence
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Méthode de production 11

Conditions de réaction
1.1 Reagents: Ammonium sulfate Solvents: Acetonitrile
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Référence
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Référence
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides
Zhang, Hanwen; et al, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

2'-Fluoro-5-ethylarabinosyluracil Raw materials

2'-Fluoro-5-ethylarabinosyluracil Preparation Products

2'-Fluoro-5-ethylarabinosyluracil Fournisseurs

NewCan Biotech Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83546-42-3)1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-methyluracil
Numéro de commande:NC13961
État des stocks:
Quantité:10g
Pureté:97%
Dernières informations tarifaires mises à jour:Friday, 18 July 2025 16:02
Prix ($):Price inquiry
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2'-Fluoro-5-ethylarabinosyluracil Littérature connexe

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NewCan Biotech Limited
(CAS:83546-42-3)1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-methyluracil
NC13961
Pureté:97%
Quantité:10g
Prix ($):Enquête
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